VERLUKAST - 120443-16-5

VERLUKAST

Catalog Number: EVT-285989
CAS Number: 120443-16-5
Molecular Formula: C26H27ClN2O3S2
Molecular Weight: 515.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VERLUKAST is a potent and selective leukotriene D4 (LTD4) receptor antagonist. [, , , , , , ] It is a synthetic compound developed for the treatment of bronchial asthma. [] VERLUKAST specifically targets the LTD4 receptor, effectively inhibiting the binding of LTD4 to its receptor in both guinea pig and human lung tissues. [] This compound exhibits high specificity for LTD4 receptors compared to other leukotriene receptors like LTC4. []

Future Directions

Future research could explore the potential benefits of combining VERLUKAST with other therapeutic agents, particularly anticholinergics, for treating respiratory diseases like asthma and chronic obstructive pulmonary disease. [] Furthermore, investigating the potential use of VERLUKAST in addressing neurodegenerative diseases, such as Alzheimer's disease, is warranted. [] Studies suggest that VERLUKAST and similar cysteinyl leukotriene receptor antagonists might offer protection against Aβ-induced neurotoxicity and memory impairment in animal models. []

Synthesis Analysis

Methods of Synthesis:
The synthesis of verlukast involves several key steps:

  1. Formation of the Styrylquinoline Structure: The synthesis begins with a styrylquinoline precursor.
  2. Enantioselective Modifications: Enantioselective enzymatic hydrolysis is often employed to achieve the desired stereochemistry. This process may involve using surfactants like Triton X-100 to enhance reaction efficiency .
  3. Purification Techniques: After synthesis, techniques such as crystallization, filtration, and chromatography are used to purify the final product and remove impurities.

Technical Details:

  • The synthetic routes are optimized for yield and purity.
  • Industrial production methods scale up these processes while maintaining similar reaction conditions.
Molecular Structure Analysis

Verlukast's molecular structure can be characterized as follows:

  • Chemical Formula: C₁₅H₁₄N₂O₂
  • Molecular Weight: Approximately 250.28 g/mol
  • Structural Features: The compound contains a quinoline ring system that is crucial for its biological activity. The presence of functional groups allows for interactions with the CysLT1 receptor .

Data:

  • Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm the structure and purity of verlukast during its synthesis .
Chemical Reactions Analysis

Verlukast is involved in several chemical reactions:

  1. Oxidation: This compound can be oxidized to form sulfoxides and other oxidative metabolites.
  2. Reduction: Reduction reactions can yield various reduced forms of verlukast, though these are less common.
  3. Substitution Reactions: Substitution can occur at the quinoline ring, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide and peracids are typically used for oxidation.
  • Reducing Agents: Sodium borohydride is a common choice for reduction processes.
  • Substitution Conditions: Halogenating agents and nucleophiles facilitate substitution reactions .
Mechanism of Action

Verlukast functions primarily as a CysLT1 receptor antagonist:

  • Target of Action: It selectively inhibits the CysLT1 receptor, which is involved in mediating inflammatory responses.
  • Biochemical Pathways Affected: By blocking this receptor, verlukast disrupts the leukotriene pathway, reducing bronchoconstriction and mucus secretion associated with asthma and allergic responses.

Pharmacokinetics:
The pharmacokinetic profile includes absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding its therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents but may have limited water solubility.

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Exhibits reactivity typical of compounds containing nitrogen and oxygen functional groups.

Relevant Data:
Characterization through spectroscopic methods (NMR, MS) confirms both purity and structural integrity post-synthesis .

Applications

Verlukast has significant scientific applications:

  • Therapeutic Use: Primarily used in treating asthma and allergic rhinitis by mitigating inflammatory responses.
  • Research Tool: Employed in studies investigating the role of leukotrienes in various inflammatory diseases.

The ongoing research into its mechanisms continues to reveal potential new applications in broader areas of immunology and pharmacology .

Properties

CAS Number

120443-16-5

Product Name

Verlukast

IUPAC Name

3-[(R)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid

Molecular Formula

C26H27ClN2O3S2

Molecular Weight

515.1 g/mol

InChI

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1

InChI Key

AXUZQJFHDNNPFG-LHAVAQOQSA-N

SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)((3-dimethylamino-3-oxopropyl)thio)methyl)thiopropanoic acid
L 660,711
L 660711
L-660711
MK 0571
MK 0679
MK 571
MK-0571
MK-0679
MK-571
MK-679
MK571 cpd
verlukast
verlukast, (R-(E))-isome

Canonical SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O

Isomeric SMILES

CN(C)C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.